N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene core, which can be synthesized through a Stille coupling reaction. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the cyanophenyl group can be added through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide exerts its effects depends on its application. In organic electronics, the bithiophene moiety facilitates electron transport, while the hydroxyethyl and cyanophenyl groups can influence the compound’s solubility and stability. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-nitrophenyl)ethanediamide
- N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-methylphenyl)ethanediamide
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide is unique due to the presence of the cyanophenyl group, which can significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c20-10-12-4-1-2-5-13(12)22-19(25)18(24)21-11-14(23)15-7-8-17(27-15)16-6-3-9-26-16/h1-9,14,23H,11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDMJEZPQZAEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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